molecular formula C11H14N2O4S B1377896 Benzyl 3-sulfamoylazetidine-1-carboxylate CAS No. 1375474-09-1

Benzyl 3-sulfamoylazetidine-1-carboxylate

Cat. No.: B1377896
CAS No.: 1375474-09-1
M. Wt: 270.31 g/mol
InChI Key: GMBCPFPNESHHLO-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1375474-09-1 . It has a molecular weight of 270.31 and its IUPAC name is benzyl 3-(aminosulfonyl)-1-azetidinecarboxylate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 270.31 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization of Azetidine Derivatives

Highly Stereoselective Benzylation of N-sulfinylketimines

This research highlights the synthesis of t-alkylamines through the benzylation of N-sulfinyl ketimines, providing a method to synthesize optically pure alpha,alpha-dibranched beta-alkylarylamines. The stereoselectivity of this synthesis is noteworthy for creating chiral centers, which can be crucial in developing pharmaceuticals and research chemicals (García Ruano et al., 2005).

Synthesis of Benzyl Esters Using Benzyloxy Reagents

The research outlines a method for synthesizing benzyl esters through reactions mediated by triethylamine, showcasing the versatility of benzyl esters in synthesizing compounds with various functional groups. This method's efficiency and selectivity are significant for preparing complex molecules in research (Tummatorn et al., 2007).

Catalytic Applications and Synthesis

Fluoroamines via Chiral Cyclic Sulfamidates

This study demonstrates the synthesis of N-benzyl fluoroamines from β-amino alcohols, highlighting the use of cyclic sulfamidates for introducing fluorine atoms into organic molecules. The approach is beneficial for creating fluorinated compounds, which are of interest in medicinal chemistry and materials science (Posakony & Tewson, 2002).

Efficient and Enantioselective Biotransformations of Azetidine-2-carbonitriles

This research presents a biocatalytic approach to transforming racemic azetidine-2-carbonitriles into chiral azetidine-2-carboxylic acids and amides. The high enantioselectivity and yields of these transformations are crucial for the synthesis of chiral building blocks in pharmaceutical research (Leng et al., 2009).

Mechanism of Action

The mechanism of action for Benzyl 3-sulfamoylazetidine-1-carboxylate is not explicitly stated in the available resources. It’s important to note that the mechanism of action for a compound can vary depending on its application, such as whether it’s used in pharmaceutical testing or organic synthesis .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

benzyl 3-sulfamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBCPFPNESHHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-09-1
Record name benzyl 3-sulfamoylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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